
1,1,1-Trifluoro-4-(isopropylamino)pent-3-EN-2-one
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Overview
Description
1,1,1-Trifluoro-4-(isopropylamino)pent-3-en-2-one (CAS 127223-95-4) is a fluorinated enaminone with the molecular formula C₈H₁₂F₃NO and a molecular weight of 195.18 g/mol . Its structure features a trifluoromethyl ketone moiety conjugated with an enamine group substituted by an isopropylamino chain. This compound is synthesized via condensation reactions between trifluoroacetylacetone derivatives and isopropylamine under reflux conditions in ethanol . It is stored at 2–8°C in sealed containers due to its sensitivity to moisture and thermal instability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-4-(isopropylamino)pent-3-EN-2-one typically involves the reaction of 1,1,1-trifluoro-2,4-pentanedione with isopropylamine under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-4-(isopropylamino)pent-3-EN-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophiles such as amines or thiols in an organic solvent like dichloromethane at room temperature.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1,1,1-Trifluoro-4-(isopropylamino)pent-3-EN-2-one is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: In the study of enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-4-(isopropylamino)pent-3-EN-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The isopropylamino group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The compound’s reactivity is influenced by the electron-withdrawing effect of the trifluoromethyl group, which affects its interaction with nucleophiles and electrophiles .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 1,1,1-trifluoro-4-(isopropylamino)pent-3-en-2-one, including trifluoromethylated enones, enaminones, or analogous substituents. Key differences in reactivity, physicochemical properties, and applications are highlighted.
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Substituent Effects on Reactivity: The isopropylamino group in the parent compound provides steric bulk, reducing nucleophilic attack compared to the primary amino group in CAS 72885-02-0 . The pyridin-2-ylamino substituent (CAS 234112-39-1) introduces aromaticity and basicity, enhancing coordination with transition metals like Cu(II) for catalytic or bioactive complexes .
Lipophilicity and Bioactivity: The 4-(trifluoromethyl)anilino derivative (CAS 1164537-19-2) exhibits significantly higher lipophilicity (logP ~3.5 predicted) due to dual trifluoromethyl groups, making it suitable for membrane-penetrant agrochemicals . The parent compound’s isopropylamino group balances lipophilicity and solubility, favoring its use as a pharmaceutical intermediate .
Thermal and Chemical Stability: The phenyl-substituted enone (CAS 86571-25-7) lacks an amino group, rendering it more thermally stable than enaminones, which are prone to hydrolysis .
Synthetic Utility: Derivatives like N-propargylic β-enaminones (e.g., CAS 234112-39-1) serve as precursors for click chemistry and alkyne-functionalized scaffolds . The parent compound’s synthesis via amine-ketone condensation is a generalizable route for enaminone libraries .
Biological Activity
1,1,1-Trifluoro-4-(isopropylamino)pent-3-EN-2-one, also known by its CAS number 127223-95-4, is a synthetic compound characterized by its trifluoromethyl group and isopropylamino substituent. This compound has garnered attention in medicinal chemistry due to its unique structural features that may impart significant biological activities. This article explores the biological activity of this compound through various studies and data analyses.
The molecular formula of this compound is C8H12F3NO, with a molecular weight of approximately 195.18 g/mol. Its notable physical properties include:
Property | Value |
---|---|
Boiling Point | 165.9 °C |
Density | 1.104 g/cm³ |
Flash Point | 54.1 °C |
Vapor Pressure | 1.84 mmHg at 25 °C |
These properties indicate that the compound is relatively stable under standard conditions but may require careful handling due to its volatility and potential irritant effects.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets due to the presence of the trifluoromethyl group. This group enhances lipophilicity and stability, which can significantly influence the compound's pharmacokinetics and pharmacodynamics.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially modulate neurotransmitter receptors or other cellular receptors due to its structural characteristics.
- Antimicrobial Activity : Initial studies suggest that compounds with similar structures exhibit antimicrobial properties, making this compound a candidate for further exploration in this area.
Antimicrobial Activity
Research indicates that compounds with trifluoromethyl groups can exhibit enhanced antimicrobial activity. For instance, studies on structurally similar compounds have shown promising results against various bacterial strains. Although specific data on this compound is limited, the following table summarizes findings from related compounds:
Compound Name | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
---|---|---|
4-(Methylamino)pent-3-en-2-one | 62.5 | 78.12 |
4-(Phenylamino)pent-3-en-2-one | 50 | 75 |
This compound | Pending Further Study | Pending Further Study |
These results indicate a potential for further investigation into the antimicrobial properties of this compound.
Cytotoxicity Assays
Preliminary cytotoxicity assays on related compounds have demonstrated varying degrees of antiproliferative effects on cancer cell lines such as HeLa and A549:
Compound Name | IC50 (µg/mL) against HeLa | IC50 (µg/mL) against A549 |
---|---|---|
4-(Methylamino)pent-3-en-2-one | 226 | 242.52 |
This compound | Pending Further Study | Pending Further Study |
These data suggest that further research is warranted to evaluate the potential anticancer properties of this compound.
Case Studies
While specific case studies focusing solely on this compound are scarce, research into similar compounds has provided insights into their biological activities:
Case Study Example: Trifluoromethylated Compounds
A study involving a series of trifluoromethylated compounds demonstrated that these molecules exhibited significant antibacterial and anticancer activities compared to their non-fluorinated counterparts. The mechanisms were hypothesized to involve increased membrane permeability and altered interactions with cellular targets.
Properties
Molecular Formula |
C8H12F3NO |
---|---|
Molecular Weight |
195.18 g/mol |
IUPAC Name |
(E)-1,1,1-trifluoro-4-(propan-2-ylamino)pent-3-en-2-one |
InChI |
InChI=1S/C8H12F3NO/c1-5(2)12-6(3)4-7(13)8(9,10)11/h4-5,12H,1-3H3/b6-4+ |
InChI Key |
BKNFRFGKUBBQME-GQCTYLIASA-N |
Isomeric SMILES |
CC(C)N/C(=C/C(=O)C(F)(F)F)/C |
Canonical SMILES |
CC(C)NC(=CC(=O)C(F)(F)F)C |
Origin of Product |
United States |
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